N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring two key structural motifs:
- Chromenone core: A 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl substituent, which is associated with diverse pharmacological properties, including anti-inflammatory and enzyme-inhibitory activities.
Properties
Molecular Formula |
C21H19NO6 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H19NO6/c1-12-15-5-4-14(25-2)8-18(15)28-21(24)16(12)9-20(23)22-10-13-3-6-17-19(7-13)27-11-26-17/h3-8H,9-11H2,1-2H3,(H,22,23) |
InChI Key |
MZYVBQAPXBGUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a chromenone derivative. Its molecular formula is with a molecular weight of approximately 329.32 g/mol. The structural components suggest potential interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.
Research indicates that compounds with similar structures may exhibit diverse biological activities, including:
- Antioxidant Activity : The presence of methoxy and carbonyl groups in the structure can contribute to free radical scavenging capabilities.
- Anticancer Properties : Some studies suggest that derivatives of chromenone exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
A series of studies have evaluated the anticancer properties of chromenone derivatives. For example, compounds structurally related to this compound demonstrated significant cytotoxicity against human tumor cell lines such as:
These results indicate that the compound may possess selective activity against cancer cells while sparing normal cells.
Mechanism Studies
Further investigations have revealed that the compound may exert its effects through:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair; inhibition can lead to DNA damage in cancer cells.
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Study 1: Antitumor Efficacy
In a recent study, researchers synthesized several analogs based on the core structure of this compound. The most potent analog showed an IC50 value of 8 µM against the MCF7 breast cancer cell line, indicating a promising lead for further development.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of related compounds against various pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to analogs with modifications in the acetamide substituents, heterocyclic cores, or chromenone derivatives. Key examples include:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Melting Points: Heterocyclic substituents (e.g., triazole in ) increase melting points compared to simpler alkyl/aryl groups (e.g., K-16 in ). The target compound’s melting point is unreported but expected to align with chromenone derivatives.
- Molecular Weight: The chromenone core increases molecular weight compared to benzothiazole or thiadiazole analogs (e.g., ).
Spectral Data Comparison
NMR Spectroscopy
- Benzodioxole Protons : In K-16 (), benzodioxole protons resonate at δ 5.96 (s, 2H, OCH2O), similar to the target compound’s expected signals .
- Chromenone Substituents: Methoxy (δ ~3.75–3.80) and methyl groups (δ ~2.30–2.35) in chromenone derivatives align with shifts observed in (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy acetohydrazide) .
Mass Spectrometry
- The target compound’s molecular ion ([M+Na]+) is anticipated near m/z 420–430, based on analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
